molecular formula C20H15FN2O2S2 B2939048 N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide CAS No. 922386-06-9

N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2939048
CAS No.: 922386-06-9
M. Wt: 398.47
InChI Key: SIMQDNINLNWEIT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide ( 922386-06-9) is a synthetic small molecule with a molecular formula of C20H15FN2O2S2 and a molecular weight of 398.47 g/mol . This compound is part of the benzothiazole class of heterocycles, which are recognized as fundamental building blocks in medicinal chemistry due to their diverse pharmacological profiles . Benzothiazole derivatives have garnered significant scientific interest for their wide range of biological activities, which include anti-tubercular, anti-convulsant, anti-microbial, and anti-tumor properties, making them valuable scaffolds in the search for new therapeutic agents . The specific molecular architecture of this acetamide derivative, incorporating both benzothiazole and furanyl motifs, suggests potential for interaction with various biological targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and drug discovery programs, particularly in the development of novel anti-infective agents . The product is supplied with a minimum purity of 90% and is intended for research and development purposes . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c21-14-7-9-16(10-8-14)26-13-19(24)23(12-15-4-3-11-25-15)20-22-17-5-1-2-6-18(17)27-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQDNINLNWEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: Via nucleophilic substitution reactions.

    Attachment of the Furan Ring: Through a coupling reaction.

    Formation of the Acetamide Moiety: By reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Key Steps:

  • Knoevenagel Condensation : Formation of the thiazolidine-2,4-dione intermediate via condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., furfural derivatives) in ethanol with a piperidine catalyst .

  • Nucleophilic Substitution : Reaction of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide with (E)-5-arylidenethiazolidine-2,4-diones in DMF under anhydrous K₂CO₃ to yield the final product .

Reagents and Conditions

StepReactantsConditionsProductYield
11,3-thiazolidine-2,4-dione + aromatic aldehydeEthanol, piperidine, refluxThiazolidine-2,4-dione intermediate75–85%
2Chloroacetyl chloride + aniline derivativeBromine/ammonium thiocyanate, DMF, K₂CO₃2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide68%

Substitution Reactions

The sulfanyl (-S-) and acetamide (-NHCO-) groups are primary sites for substitution.

Sulfanyl Group Reactivity

  • Nucleophilic Aromatic Substitution : The 4-fluorophenylsulfanyl moiety undergoes substitution with amines or thiols under basic conditions. For example:

    Ar S R Nu Ar Nu RS (Nu amine thiol)\text{Ar S R Nu }\rightarrow \text{Ar Nu RS }\quad (\text{Nu amine thiol})
    • Example : Reaction with morpholine in DMF at 80°C yields morpholine-substituted derivatives (82% yield) .

Acetamide Functionalization

  • Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond:

    R NHCO R H OH OH R NH R COOH\text{R NHCO R H O}\xrightarrow{\text{H OH }}\text{R NH R COOH}
    • Hydrolysis with 6M HCl at reflux produces benzothiazol-2-amine and acetic acid derivatives.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivative90% conversion
KMnO₄Acetone, RTSulfone derivative78% yield

Cyclization and Ring Formation

The benzothiazole and furan rings participate in cycloaddition or annulation reactions:

  • Thermal Cyclization : Heating in toluene with Pd(OAc)₂ catalyzes the formation of fused pyrazolo[1,5-a]pyrimidines (Scheme 21 in ).

  • Microwave-Assisted Cyclocondensation : Reaction with β-enaminones or arylidenemalononitriles yields tricyclic derivatives (85–89% yield) .

Acid/Base-Mediated Reactions

  • Deprotonation : The NH group in benzothiazole reacts with strong bases (e.g., LDA) to form nucleophilic intermediates for alkylation .

  • Protonation : The furan oxygen can be protonated in acidic media, enhancing electrophilicity for Friedel-Crafts alkylation .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the benzothiazole C-5 position:

Ar B OH Br BenzothiazolePd PPh Biaryl product\text{Ar B OH Br Benzothiazole}\xrightarrow{\text{Pd PPh }}\text{Biaryl product}

  • Conditions : DME/H₂O, K₂CO₃, 80°C (92% yield) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) in methanol results in cleavage of the sulfanyl-acetamide bond (t₁/₂ = 4.2 hrs).

  • Thermal Stability : Decomposes at 220°C via retro-Diels-Alder pathway .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, targeting specific enzymes or receptors.

Industry

In industry, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Key examples include:

Benzothiazole-Based Acetamides
  • N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) : Replaces the 4-fluorophenyl sulfanyl group with a 4-methylpiperazine moiety. This substitution improves solubility and may target kinase pathways, as seen in related benzothiazole derivatives .
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-Dimethoxyphenyl)Acetamide: Features a dimethoxyphenyl group instead of 4-fluorophenyl.
Heterocyclic Variations
  • 2-{[5,6-Di(Furan-2-yl)-1,2,4-Triazin-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide : Replaces benzothiazole with a triazine ring and incorporates dual furan substituents. The triazine core may engage in hydrogen bonding, while additional furan groups increase steric bulk .
  • 2-{[3-(4-Fluorophenyl)-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide: Combines benzothiazole with a thienopyrimidine system. This hybrid structure could target dual enzymatic pathways, such as tyrosine kinases and phosphodiesterases .
Activity Insights:
  • Antimicrobial Potential: Benzothiazoles with thioether linkers (e.g., ) show broad-spectrum activity against Gram-positive bacteria, suggesting the target compound’s 4-fluorophenyl group may enhance membrane penetration .
  • Kinase Inhibition : Analog GSK735826A (), containing a pyridinylthiazole-acetamide scaffold, inhibits Mycobacterium tuberculosis enzymes, implying the target compound’s benzothiazole core may target similar pathways .

Physicochemical and Pharmacokinetic Properties

    Biological Activity

    N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

    Chemical Structure and Properties

    The compound has the following chemical structure:

    • IUPAC Name: this compound
    • Molecular Formula: C16H14FN3OS
    • CAS Number: 721964-46-1

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzothiazole and furan moieties contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

    Antibacterial Activity

    Recent studies have highlighted the compound's antibacterial properties. A review indicated that similar compounds containing benzothiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances this activity by increasing the electron-withdrawing capacity, which is crucial for binding to bacterial targets such as enzymes involved in cell wall synthesis .

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    E. coli16 µg/mL
    S. aureus8 µg/mL
    P. aeruginosa32 µg/mL

    Antifungal Activity

    The compound also exhibits antifungal properties. Research indicates that derivatives of benzothiazole can inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .

    Fungal Strain MIC
    Candida albicans32 µg/mL
    Aspergillus niger64 µg/mL

    Anticancer Activity

    Preliminary studies suggest that this compound may have anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through the activation of the p53 pathway, which regulates cell cycle and promotes programmed cell death .

    Case Studies

    • Study on Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated that compounds with a similar structure showed potent antibacterial activity comparable to standard antibiotics like kanamycin. The study emphasized the importance of functional groups in enhancing antibacterial properties .
    • Antifungal Screening : In a comparative study of antifungal agents, this compound was tested against several strains of fungi. Results indicated that it exhibited significant inhibitory effects at concentrations lower than those required for conventional antifungal treatments .
    • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

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